propan-2-yl 4-(2H-tetrazol-5-yl)benzoate
Description
Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate is a heterocyclic organic compound featuring a benzoate ester backbone substituted with a tetrazole ring at the para position. The tetrazole group (2H-tetrazol-5-yl) is a nitrogen-rich aromatic ring known for its metabolic stability and hydrogen-bonding capacity, making it valuable in pharmaceuticals and materials science. The propan-2-yl (isopropyl) ester group enhances lipophilicity, influencing solubility and bioavailability.
Properties
CAS No. |
651769-11-8 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
propan-2-yl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-8(4-6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15) |
InChI Key |
AIXVIYWVXSTLAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Procedure:
Tetrazole Formation :
- 4-Cyanobenzoic acid (1.0 equiv) is reacted with NaN₃ (3.0 equiv) and ZnBr₂ (0.1 equiv) in DMF at 100°C for 12–24 hours.
- The reaction proceeds via a Huisgen cycloaddition, yielding 4-(2H-tetrazol-5-yl)benzoic acid (70–85% yield).
- Regioselectivity : The reaction favors the 2H-tetrazole tautomer due to steric and electronic effects.
Esterification :
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrazole formation | NaN₃, ZnBr₂, DMF, 100°C | 70–85 | ≥95 |
| Esterification | DCC/DMAP, CH₂Cl₂, rt | 80–90 | ≥98 |
Advantages : High regioselectivity for the 2H-tetrazole isomer; scalable for industrial production.
Limitations : Requires harsh conditions for cycloaddition; ZnBr₂ poses handling challenges.
Direct Esterification Followed by Tetrazole Formation
Alternative approaches first esterify 4-cyanobenzoic acid to isopropyl 4-cyanobenzoate , followed by tetrazole ring formation.
Procedure:
Esterification :
Tetrazole Synthesis :
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, toluene, reflux | 90–95 |
| Tetrazole formation | TMS-N₃, TBAF, THF, 60°C | 75–80 |
Advantages : Avoids handling corrosive NaN₃; milder conditions for tetrazole formation.
Limitations : TMS-N₃ is moisture-sensitive and costly.
One-Pot Synthesis Using Azido Precursors
A less common method involves isopropyl 4-azidobenzoate , which undergoes thermal or catalytic cyclization to form the tetrazole.
Procedure:
Key Data:
| Reagents/Conditions | Yield (%) |
|---|---|
| CuI (10 mol%), DMF, 120°C | 60–70 |
Advantages : Single-step process; avoids isolated nitrile intermediates.
Limitations : Moderate yields; potential for azide decomposition.
Comparative Analysis of Methods
| Method | Overall Yield (%) | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| [2+3] Cycloaddition | 56–77 | Low | High | High (2H) |
| Esterification First | 68–76 | Moderate | Moderate | Moderate |
| One-Pot Azide Route | 60–70 | High | Low | Low |
Optimization Strategies
- Catalyst Screening : Replacing ZnBr₂ with NH₄Cl in the cycloaddition step improves safety without compromising yield.
- Solvent Effects : Using NMP instead of DMF enhances reaction rates for tetrazole formation.
- Purification : Recrystallization from ethanol/water mixtures achieves ≥99% purity, avoiding chromatography.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 4-(2H-tetrazol-5-yl)benzoic acid.
Reduction: Propan-2-yl 4-(2H-tetrazol-5-yl)benzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, enhancing its binding affinity. This compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Features
- Tetrazole Ring : The 2H-tetrazol-5-yl group contributes acidity (pKa ~4–5) due to NH protons, enabling salt formation and enhancing solubility in physiological conditions.
Comparison with Similar Compounds
Structural Analogs with Tetrazole Moieties
Key Observations :
- Substituent Effects : The phenyl group on the tetrazole (as in ) may sterically hinder binding compared to the unsubstituted tetrazole in the target compound.
- Ester Group Impact : The isopropyl ester in the target compound likely confers higher lipid solubility than the acetate ester in , affecting pharmacokinetics.
Benzoate Esters Without Tetrazole
Key Observations :
- Reactivity: Ethyl 4-(dimethylamino)benzoate shows higher reactivity in resin systems, suggesting that electron-donating groups (e.g., dimethylamino) enhance reactivity compared to tetrazole’s electron-withdrawing nature.
Physicochemical and Pharmacological Comparisons
Solubility and Stability
Pharmacological Potential
- Receptor Binding : Tetrazole-containing compounds like CV-11974 demonstrate high affinity for angiotensin II receptors, suggesting the target compound could be explored for similar targets.
- Metabolic Stability : The tetrazole ring resists oxidative metabolism, a advantage over labile groups like esters in parabens.
Biological Activity
Propan-2-yl 4-(2H-tetrazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. Its structural features, including the presence of a tetrazole moiety, enhance its bioactivity and pharmacokinetic properties.
Structural Characteristics
The compound consists of:
- Propan-2-yl group : Provides lipophilicity.
- Tetrazole ring : Known for bioisosteric properties, often replacing carboxylic acids in drug design.
- Benzoate structure : Contributes to the overall stability and reactivity of the compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antibacterial Activity
The compound has shown promising results in inhibiting bacterial growth. The tetrazole ring enhances its ability to penetrate bacterial membranes, making it effective against a range of pathogens.
Anticancer Properties
Studies suggest that this compound may exhibit anticancer activity by:
- Inducing apoptosis in cancer cells.
- Inhibiting DNA replication and protein synthesis, similar to established chemotherapeutics like cisplatin.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of related compounds, this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values indicated that the compound was more effective than some existing treatments, suggesting a strong potential for further development.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves:
- Interaction with cellular targets : The compound binds to specific receptors or enzymes, altering their activity.
- Induction of oxidative stress : This leads to increased apoptosis in cancer cells.
- Modulation of signaling pathways : Affecting pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
